
醋酸镨(III) 水合物
描述
Europium(III) acetate hydrate is a highly coordinated crystalline solid . It exhibits strong red luminescence when exposed to ultraviolet light . Due to its unique optical and electrical properties, it is widely used in the field of semiconductors, display devices, and catalysis .
Synthesis Analysis
Europium(III) acetate hydrate can be obtained by stirring a reaction of acetic acid and europium oxide under heating, and then diluting with water and crystallizing . Europium can also directly participate in the reaction .Molecular Structure Analysis
The anhydrous europium acetate crystallizes monoclinically in the space group C2/c . It undergoes a phase transition to the higher symmetrical structure of Sc(OAc)3 (hexagonal, P63/mcm) at 181 °C and decomposes at 339 °C .Chemical Reactions Analysis
Europium(III) acetate can be dissolved in water, acidified with acetic acid, and the compound of divalent europium [Eu(CH3COO)2(CH3COOH)(H2O)2] can be obtained by electrochemical reduction . Europium acetate can be crystallized in excess glacial acetic acid to give the salt Eu(H(CH3COO)2)3 .Physical And Chemical Properties Analysis
Europium(III) acetate hydrate is a moderately water-soluble crystalline Europium source that decomposes to Europium oxide on heating . It is generally immediately available in most volumes .科学研究应用
1. 热分解和多晶型形成
乙酸铕(III)水合物经历热分解,形成乙酸铕(III)的新多晶型。该过程涉及脱水,形成一水合物和半水合物,并最终通过中间化合物产生氧化铕(III) (Ogawa & Manabe, 1988)。
2. 发光传感应用
自组装的铕(III)配合物(包括衍生自乙酸铕(III)水合物的配合物)用于水溶液中弱水合阴离子的发光传感。这些配合物形成表现出长寿命发光的纳米颗粒,并且可以通过发光强度变化来感知阴离子中的变化 (Sagami et al., 2017)。
3. 荧光和吸收研究
对乙酸铕(III)水合物配合物进行的研究揭示了铕(III)在各种溶剂中的吸收和荧光特性,为我们理解其光物理行为做出了重大贡献 (Georges, 1995)。
4. 电致发光应用
铕(III)配合物(如衍生自乙酸铕(III)水合物的配合物)是开发电致发光材料的关键,可用于生物成像、分子传感、疾病诊断和光电子学。它们的高发光效率使其成为显示和照明技术的理想选择 (Xu et al., 2015)。
5. 蒸汽发光传感器开发
乙酸铕(III)水合物在合成柔性、透明的发光壳聚糖薄膜中发挥作用。这些薄膜用于蒸汽发光传感器,当暴露于某些蒸汽时表现出增强的发光效率,表明在光电子学和传感技术中具有潜在应用 (Yang et al., 2016)。
6. 吸附研究和环境应用
涉及乙酸铕(III)水合物的研究有助于理解铕(III)在方解石等材料上的吸附。这些研究对于环境应用至关重要,特别是在放射性废物管理和环境修复的背景下 (Piriou et al., 1997)。
7. 光谱分析和理论研究
乙酸铕(III)水合物有助于推进光谱研究,帮助解释铕(III)光谱。这些见解对于理解铕(III)配合物的光物理性质及其在各个科学领域的潜在应用非常有价值 (Binnemans, 2015)。
8. 电物理性质和萃取效率
对乙酸铕(III)水合物的研究对于理解铕化合物的电物理性质及其萃取效率至关重要。这项研究对核能和氢能、电子和医药等行业具有影响 (Kolesnikov et al., 2020)。
作用机制
Target of Action
Europium(III) acetate hydrate is an inorganic salt of europium and acetic acid with the chemical formula of Eu(CH3COO)3 . The primary target of this compound is the europium ion (Eu3+), which exhibits the +3 oxidation state .
Mode of Action
The compound interacts with its target, the europium ion, through the acetate ions (CH3COO-) present in the compound . This interaction results in the formation of a highly coordinated crystalline solid . The compound exhibits strong red luminescence when exposed to ultraviolet light , indicating the energy transitions within the europium ion.
Biochemical Pathways
It’s known that the compound can form complexes with organic anions, particularly strong chelating agents, causing a general intensification of the spectra, shift to longer wavelengths, and increased crystal field splitting .
Pharmacokinetics
It’s known that the compound is moderately water-soluble , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound decomposes to Europium oxide on heating , which could also impact its bioavailability.
Result of Action
The molecular and cellular effects of Europium(III) acetate hydrate’s action are primarily observed in its luminescent properties. The compound exhibits strong red luminescence when exposed to ultraviolet light , which is a result of energy transitions within the europium ion.
Action Environment
The action of Europium(III) acetate hydrate can be influenced by environmental factors such as temperature and pH. For instance, the compound can be decomposed by heating , and its luminescent properties can be affected by changes in pH . Furthermore, the compound’s solubility in water suggests that its action, efficacy, and stability could be influenced by the presence of water and other solvents in the environment.
安全和危害
未来方向
Europium(III) acetate hydrate can be used as a sol-gel precursor to prepare highly luminescent Eu3±doped LaOF thin films . It can also be used as a precursor to synthesize europium(III) fluoride nanoparticles , and as a dopant to fabricate cadmium selenide (CdSe) quantum dots via rapid microwave synthesis .
属性
IUPAC Name |
acetic acid;europium;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Eu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVNKGWAXJFQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Eu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14EuO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Europium(III) acetate hydrate | |
CAS RN |
62667-64-5 | |
| Record name | Europium(III) acetate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the presence of Europium(III) acetate hydrate influence the properties of titanium dioxide (TiO2) in thin film fabrication?
A2: Research shows that adding Europium(III) acetate hydrate to titanium dioxide sols used for thin film preparation via electrophoretic deposition significantly affects the sol and resulting film properties. [] Specifically, the addition of Europium(III) acetate hydrate leads to:
- Increased particle size: The presence of europium ions influences the hydrolysis and condensation reactions during sol formation, leading to larger TiO2 particles. []
- Higher viscosity: Larger particle size and potential changes in interparticle interactions due to europium presence contribute to increased viscosity of the doped sols. []
- Longer peptization time: Europium ions can influence the surface charge of TiO2 particles, affecting the peptization process and requiring longer times for achieving stable sols. []
- Reduced band gap: The incorporation of Europium(III) ions within the TiO2 lattice modifies its electronic structure, resulting in a decrease in the band gap energy. [] This modification can be beneficial for applications like photocatalysis, where a narrower band gap allows for better utilization of visible light.
Q2: What are the applications of Europium(III) acetate hydrate in material science?
A3: Europium(III) acetate hydrate is primarily utilized as a precursor for synthesizing various europium-containing materials. One notable application is in creating doped TiO2 nanoparticles for thin films. [] These films are explored for their potential in applications like photocatalysis, where the photocatalytic activity of TiO2 is enhanced by doping with Europium(III). [] Additionally, Europium(III) acetate hydrate serves as a starting material for synthesizing other europium compounds with applications in areas such as phosphors for displays and lighting.
Q3: What analytical techniques are commonly employed to study Europium(III) acetate hydrate and related materials?
A3: Various analytical techniques are used to characterize Europium(III) acetate hydrate and materials derived from it. Some commonly employed techniques include:
- X-ray diffraction (XRD): This technique is crucial for determining the crystal structure and phase purity of Europium(III) acetate hydrate crystals and identifying the phases present in doped TiO2 materials. [, ]
- Spectroscopy: UV-Vis spectroscopy helps analyze the optical properties and band gap of materials like europium-doped TiO2. [] Photoluminescence spectroscopy is used to investigate the luminescent properties of europium-containing materials. []
- Microscopy: Electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), provide insights into the morphology and size of nanoparticles and thin films. []
- Zeta potential measurements: This technique helps understand the surface charge and colloidal stability of sols containing Europium(III) acetate hydrate, which are crucial factors in electrophoretic deposition processes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



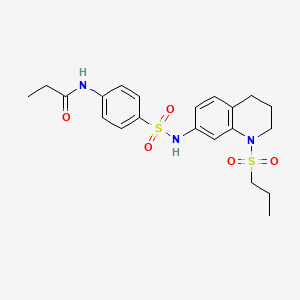
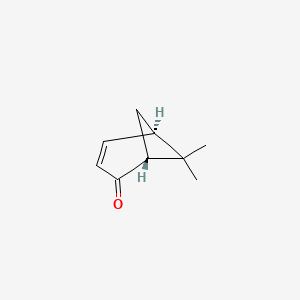
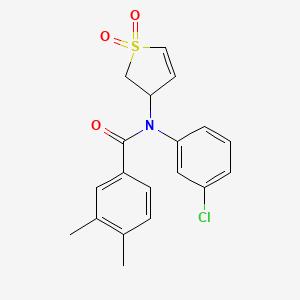


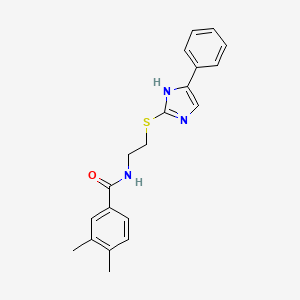
![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2804166.png)
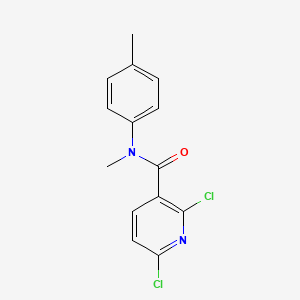
![[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2804172.png)
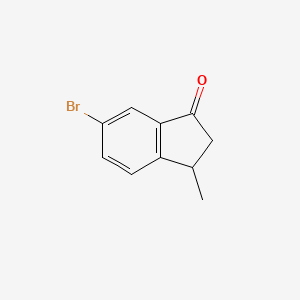
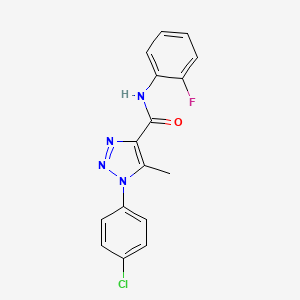
![2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2804175.png)
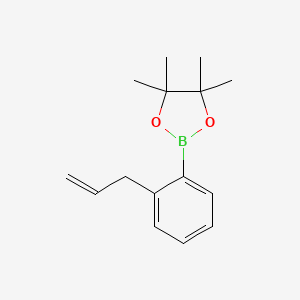
![N-(tert-butyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2804181.png)